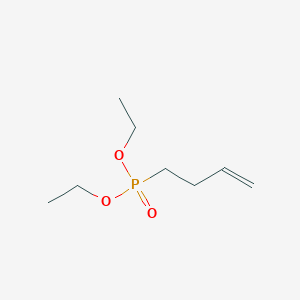

Diethyl 3-butenylphosphonate

Description

Contextualizing Organophosphorus Compounds in Contemporary Chemistry

Organophosphorus compounds, a diverse class of organic molecules containing a phosphorus atom, hold a central and ever-expanding role in modern chemistry. beilstein-journals.orglongdom.org Their significance stems from a unique combination of inherent chemical properties, including variable oxidation states, multivalency, asymmetry, and potent metal-binding capabilities. beilstein-journals.org These characteristics make them exceptionally versatile, finding applications that span from fundamental research to industrial processes. longdom.org In the realm of chemical biology and medicinal chemistry, organophosphorus compounds are integral components of bioactive natural products, essential endogenous biomolecules like adenosine (B11128) triphosphate (ATP), and a wide array of small-molecule therapeutic agents and pro-drugs. beilstein-journals.orgnih.gov

The field of organophosphorus chemistry is a broad, vibrant, and continually growing scientific area. beilstein-journals.org Their utility extends to being pivotal ligands and effectors in asymmetric catalysis and as key functional groups for pioneering new synthetic methodologies. beilstein-journals.org The scientific study of their synthesis and properties has led to the development of crucial products, including agricultural pesticides, where they serve as alternatives to persistent chlorinated hydrocarbons. wikipedia.org While some organophosphorus compounds are noted for their high toxicity, the majority are explored for their beneficial applications in medicine, agriculture, and materials science. longdom.orgwikipedia.org The ability to form stable carbon-phosphorus (C-P) bonds is a key feature that distinguishes many of these compounds, particularly phosphonates, providing a scaffold that is resistant to biological and chemical degradation. wikipedia.orgrsc.org

Significance of Unsaturated Phosphonates in Organic Synthesis and Medicinal Chemistry

Within the broad family of organophosphorus compounds, unsaturated phosphonates represent a particularly valuable subclass for researchers. These molecules feature a phosphonate (B1237965) group attached to a carbon framework that contains one or more carbon-carbon double or triple bonds. This combination of a stable, polar phosphonate moiety and a reactive unsaturated chain makes them powerful building blocks in organic synthesis. chemimpex.com

In medicinal chemistry, the phosphonate group, -P(O)(OH)₂, is widely recognized as a non-hydrolyzable bioisostere of the phosphate (B84403) group. rsc.orgnih.govresearchgate.net This is critically important because many biological processes involve the enzymatic cleavage of phosphate esters. By replacing the labile C-O-P bond of a phosphate with a robust C-P bond, phosphonates can act as competitive inhibitors of enzymes that process phosphate-containing substrates. rsc.orgresearchgate.net This strategy has been successfully employed to design antiviral agents, such as tenofovir (B777) and cidofovir, and drugs for treating osteoporosis. wikipedia.orgnih.gov The unsaturated portion of the molecule provides a reactive handle for further chemical modifications, allowing for the construction of complex molecular architectures and the introduction of diverse functional groups. chemimpex.comnih.gov This versatility has been exploited in the synthesis of pharmacologically privileged structures like dihydroxynaphthalenes and naphthoquinones. nih.gov The flexibility of the acyclic chains often found in these compounds enables them to adopt conformations suitable for binding to the active sites of target enzymes. nih.gov

Overview of Research Directions for Diethyl 3-butenylphosphonate

This compound is a specific unsaturated phosphonate that has emerged as a versatile reactant and building block in various areas of academic research. Its chemical structure, featuring a terminal double bond separated from the diethyl phosphonate group by a two-carbon linker, allows for a range of chemical transformations.

Research has demonstrated its utility as a key starting material or intermediate in the synthesis of more complex molecules. It serves as a reactant for creating bicyclo[3.3.1]alkenone frameworks through gold-catalyzed Diels-Alder reactions. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk In medicinal chemistry, it is used in the synthesis of antiviral C-5-substituted pyrimidine (B1678525) acyclic nucleoside phosphonates and in the development of antimalarial agents through halogenation reactions. sigmaaldrich.com Furthermore, it is a precursor for bisphosphonate enynes. sigmaaldrich.com

Beyond direct synthesis, this compound plays a role in methodology development. It has been used as a substrate in studies on remote supramolecular control of catalyst selectivity during the hydroformylation of alkenes. sigmaaldrich.comuva.nl It is also employed in intermolecular metal-catalyzed carbenoid cyclopropanations and in the chemoenzymatic synthesis of phosphic derivatives of carbohydrates. sigmaaldrich.com Its application in hetero Diels-Alder reactions and subsequent Horner-Emmons olefination provides a pathway to functionalized 2-chromanones. oup.comoup.com These diverse applications highlight the compound's value as a versatile tool for synthetic chemists exploring new reactions and constructing complex molecular targets. chemimpex.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Linear Formula | CH₂=CHCH₂CH₂PO(OCH₂CH₃)₂ | sigmaaldrich.com |

| CAS Number | 15916-48-0 | sigmaaldrich.com |

| Molecular Weight | 192.19 g/mol | sigmaaldrich.com |

| Boiling Point | 55 °C at 0.55 mmHg | sigmaaldrich.com |

| Density | 1.005 g/mL at 25 °C | sigmaaldrich.com |

| InChI Key | NUDGAPYPOAQVLP-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Mentioned Compounds

| Compound Name |

|---|

| (+)-Ketopinic acid |

| 2,5-di(t-butyl)hydroquinone |

| 2-chromanones |

| 2-ethoxy-6-(1-alkenyl)-3,4-dihydro-2H-pyrans |

| Adenosine triphosphate (ATP) |

| Adefovir |

| Allyltributyltin |

| Benzaldehyde |

| Besifovir |

| Bisphosphonates |

| Butanal |

| Butyllithium |

| Cidofovir |

| Diethyl (E)-(3-iodobut-2-en-1-yl)phosphonate |

| Diethyl 2-oxo-3-butenylphosphonate |

| Diethyl aminomethylphosphonate |

| DIETHYL IODOMETHYLPHOSPHONATE |

| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) |

| Foscarnet |

| Fosfomycin |

| Glufosinate |

| Glyphosate |

| Hydroquinone |

| Malathion |

| Methyl propynoate (B1239298) (MPR) |

| p-methoxybenzaldehyde |

| Perzintofel |

| Phosphatidylcholine |

| Rabacfosadine |

| Sarin |

| Tenofovir |

Properties

IUPAC Name |

4-diethoxyphosphorylbut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O3P/c1-4-7-8-12(9,10-5-2)11-6-3/h4H,1,5-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDGAPYPOAQVLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCC=C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451247 | |

| Record name | Diethyl 3-butenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15916-48-0 | |

| Record name | Diethyl 3-butenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 3-butenylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to Diethyl 3-butenylphosphonate

The synthesis of this compound can be achieved through several established routes. One common method involves the palladium-catalyzed reaction of aryl bromides with diethyl phosphite (B83602) in the presence of triethylamine (B128534). oup.com While this method is broadly applicable for the synthesis of various arylphosphonates, it can be adapted for the synthesis of alkenylphosphonates.

Another versatile approach is the reaction of 1,1-bis(dimethylamino)ethylene (ketene N,N-acetal) with diethyl phosphite. This reaction proceeds exothermically at room temperature and provides the corresponding enamine phosphonates in good yields. oup.com Specifically, this method can be tailored to produce diethyl 1-dimethylamino-1-alkenylphosphonates. oup.com

Furthermore, this compound can be synthesized from diethyl iodomethylphosphonate and allyltributyltin. chemicalbook.com The reaction of dienes, such as isoprene, with diethyl phosphonate (B1237965) in the presence of a palladium catalyst and a phosphine (B1218219) ligand like 1,2-bis(diphenylphosphino)ethane (B154495) (DIPHOS) can also yield butenylphosphonate derivatives, such as diethyl 3-methyl-2-butenylphosphonate. oup.com

A summary of common synthetic precursors for this compound is presented below:

| Precursor 1 | Precursor 2 | Product |

| Diethyl iodomethylphosphonate | Allyltributyltin | This compound |

| Isoprene | Diethyl phosphonate | Diethyl 3-methyl-2-butenylphosphonate |

Preparation of this compound as a Key Intermediate

The utility of this compound as a key intermediate is demonstrated in the synthesis of various complex molecules. chemimpex.com It serves as a reactant in the chemoenzymatic synthesis of phosphonic derivatives of carbohydrates and in the synthesis of bicyclo[3.3.1]alkenone framework compounds through gold-catalyzed Diels-Alder reactions. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.comchemicalbook.com It is also used in the preparation of antiviral C-5-substituted pyrimidine (B1678525) acyclic nucleoside phosphonates and antimalarial compounds via halogenation. sigmaaldrich.com

Synthesis of Related Butenylphosphonates

The versatile reactivity of the butenylphosphonate scaffold allows for the synthesis of a range of derivatives with diverse functionalities.

Enzymatic Resolution of Diethyl (3-hydroxy-1-butenyl)phosphonate

The enzymatic resolution of racemic diethyl (3-hydroxy-1-butenyl)phosphonate provides access to enantiomerically enriched compounds. researchgate.net The enzymatic esterification of this racemic alcohol with different enzymes can lead to the preparation of (S)-diethyl (3-hydroxy-1-butenyl)phosphonate and (R)-diethyl (3-acetoxy-1-butenyl)phosphonate with high enantiomeric excess. researchgate.net The absolute configuration of the resolved alcohol was confirmed through an independent synthesis starting from (S)-ethyl lactate. researchgate.net

Synthesis of Diethyl 2-oxo-3-butenylphosphonate

Diethyl 2-oxo-3-butenylphosphonate is a valuable annulation reagent. oup.com A facile and effective synthesis for this compound has been developed. oup.com This α,β-unsaturated keto phosphonate can undergo hetero Diels-Alder reactions with vinyl ethers to form 2-ethoxy-6-(1-alkenyl)-3,4-dihydro-2H-pyrans. oup.com These intermediates can be further transformed into 2-chromanones through subsequent reactions. oup.com

Preparation of Phosphonic Acid Derivatives from this compound

The phosphonate ester groups of this compound and its derivatives can be hydrolyzed to the corresponding phosphonic acids. A common method for this transformation is treatment with bromotrimethylsilane (B50905) (TMSBr) at room temperature to cleave the ethyl esters, followed by a workup to yield the phosphonic acid derivative. nih.gov This approach was utilized in the synthesis of phosphonamidate prodrugs, where the resulting phosphonic acid dichloride was further reacted with phenol (B47542) and an amino acid ester. nih.gov

Acidic hydrolysis using concentrated hydrochloric acid is another general method for the dealkylation of dialkyl phosphonates to their corresponding phosphonic acids. beilstein-journals.orgnih.gov The reaction typically involves refluxing the phosphonate with concentrated HCl for several hours. beilstein-journals.org However, care must be taken as P-C bond cleavage can occur under these conditions with certain substrates. beilstein-journals.org

Synthesis of Phosphonamidates from this compound

The synthesis of phosphonamidates from this compound is a multi-step process that involves the initial conversion of the phosphonate diester into a more reactive intermediate, followed by sequential reactions with an alcohol and an amine. A notable application of this methodology is in the preparation of aryloxy diester phosphonamidate prodrugs of phosphoantigens, which are investigated for their potential in cancer immunotherapy. nih.gov

A key synthetic strategy commences with the dealkylation of this compound. nih.govacs.org This is typically achieved by treating the starting material with bromotrimethylsilane (TMSBr). This step is crucial as it removes the ethyl groups and generates a phosphonic acid derivative, which is more amenable to subsequent chemical modifications. nih.govacs.org

Following the formation of the phosphonic acid, the next step involves a chlorination reaction. nih.govacs.org The use of oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) converts the phosphonic acid into the highly reactive but-3-en-1-ylphosphonic dichloride intermediate. nih.govacs.org This phosphonic dichloride is a versatile precursor for the introduction of both the aryloxy and the amino acid moieties.

The final stage of the synthesis involves a two-step, one-pot reaction with the phosphonic dichloride intermediate. nih.govacs.org First, the dichloride is treated with a phenol in the presence of a base, such as triethylamine, at low temperatures. This results in the substitution of one chloride with an aryloxy group. Subsequently, an appropriate amino acid ester is added to the reaction mixture, which displaces the second chloride to form the desired phosphonamidate linkage. nih.govacs.org This sequence allows for the generation of a diverse range of phosphonamidates by varying the phenol and amino acid ester components. The yields for these reactions are reported to be in the moderate to good range. nih.gov

A specific example of this synthetic route is the preparation of methyl (but-3-en-1-yl(phenoxy)phosphoryl)-l-alaninate. nih.govacs.org The detailed reactants and yield for this particular compound are outlined in the table below.

Table 1: Synthesis of Methyl (but-3-en-1-yl(phenoxy)phosphoryl)-l-alaninate

| Precursor | Reagent 1 | Reagent 2 | Product | Yield |

|---|---|---|---|---|

| But-3-en-1-ylphosphonic dichloride | Phenol, Triethylamine | L-alanine methyl ester hydrogen chloride | Methyl (but-3-en-1-yl(phenoxy)phosphoryl)-l-alaninate | 38% nih.gov |

This synthetic methodology provides an efficient pathway to access complex phosphonamidate structures from the commercially available this compound. nih.govacs.org The resulting phosphonamidates can be further modified, for instance, through olefin metathesis reactions to introduce additional chemical diversity. nih.govacs.org

Advanced Reaction Chemistry and Transformations

Catalytic Transformations Involving Diethyl 3-butenylphosphonate

The presence of a terminal double bond in this compound makes it a suitable starting material for a range of catalytic reactions, including carbon-carbon bond-forming processes that are fundamental to modern synthetic chemistry.

Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for orchestrating complex chemical transformations. One such application involves the synthesis of bicyclo[3.3.1]alkenone frameworks, which are core structures in a number of biologically active natural products. acs.orgbeilstein-journals.org While direct use of this compound in a gold-catalyzed Diels-Alder reaction to form these frameworks is not extensively documented in readily available literature, the strategy often involves a one-pot sequence combining a Diels-Alder cycloaddition with a gold-catalyzed carbocyclization. acs.orgbeilstein-journals.org

In a general approach, a diene and a dienophile react to form a cycloadduct which then undergoes a gold-catalyzed intramolecular cyclization to furnish the bicyclic system. acs.org For instance, a one-pot Diels-Alder reaction followed by a gold(I)-catalyzed 6-endo-dig carbocyclization has been shown to be a highly diastereoselective method for generating bicyclo[3.3.1]alkanones in good yields. acs.org This methodology highlights the potential for using appropriately functionalized phosphonate-containing alkenes in similar synthetic strategies.

A related gold(I)-catalyzed tandem reaction of 1,7-diynes bearing a propargylic carboxylic acid has been developed for the synthesis of drimane-type sesquiterpenoids. This process involves an intramolecular alkoxylation to form a furanone intermediate, which then undergoes further transformations. nih.gov Such tandem sequences underscore the capability of gold catalysis to construct complex polycyclic systems from relatively simple starting materials. nih.govacs.org

The reaction of alkenes with metal carbenoids, typically generated from diazo compounds in the presence of a transition metal catalyst, is a cornerstone of cyclopropane (B1198618) synthesis. rsc.org Rhodium(II) complexes are particularly effective catalysts for the cyclopropanation of a wide range of alkenes with diazomalonates. researchgate.net

While specific examples detailing the intermolecular cyclopropanation of this compound are not prevalent in the reviewed literature, the general principles of this reaction are well-established. The rhodium-catalyzed reaction of electron-deficient alkenes with aryldiazoacetates and vinyldiazoacetates can lead to highly stereoselective cyclopropanations. nih.gov The choice of catalyst can be crucial in controlling the chemoselectivity and diastereoselectivity, especially when dealing with α-alkyl-α-diazoesters where β-hydride elimination can be a competing pathway. nih.gov For instance, dirhodium tetraoctanoate tends to favor β-hydride elimination, whereas sterically demanding carboxylate ligands like triphenylacetate can promote cyclopropanation with high diastereoselectivity. nih.gov

The diastereoselectivity of these reactions is influenced by both the catalyst and the substrate. In the cyclopropanation of alkenes with methyl diazo(trialkylsilyl)acetates, the choice of copper, rhodium, or ruthenium catalysts affects both the efficiency and the diastereomeric ratio of the products. cas.cz

Table 1: Catalyst-Dependent Diastereoselectivity in Cyclopropanation

| Catalyst | Alkene | Diazo Compound | Diastereomeric Ratio (anti:syn) |

| CuOTf | Styrene | N2=C(SiMe3)COOMe | >95:5 |

| Rh2(OAc)4 | Styrene | N2=C(SiMe3)COOMe | 85:15 |

| [Ru2(CO)4(µ-OAc)2]n | Styrene | N2=C(SiMe3)COOMe | 83:17 |

Data adapted from studies on related systems. cas.cz

Hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, is a powerful transformation in industrial and laboratory settings. A significant challenge in the hydroformylation of unsymmetrical alkenes is controlling the regioselectivity (i.e., the formation of linear vs. branched aldehydes). Recent advances have demonstrated that supramolecular interactions can exert remarkable control over catalyst selectivity. acs.orgnih.govnih.gov

In this context, this compound has been utilized as a starting material to prepare 3-butenylphosphonic acid. uva.nl This phosphonic acid, along with other anionic substrates, has been a key component in studies on regioselective rhodium-based hydroformylation. The catalyst system employs a bisphosphine ligand that incorporates an anion receptor. uva.nl This receptor can bind the anionic group of the substrate, leading to a pre-organization of the substrate-catalyst assembly. acs.orgnih.gov

This supramolecular control restricts the rotational freedom of the reactive double bond in the transition state, thereby directing the regioselectivity of the hydroformylation. acs.orgnih.gov For substrates that can span the distance between the rhodium center and the receptor site, a high preference for the linear aldehyde product is observed. uva.nl For instance, in the hydroformylation of 4-pentenoate using a rhodium catalyst with a DIMPhos ligand (a bidentate phosphorus ligand with an integrated anion binding site), a linear to branched (l/b) ratio of up to 40 was achieved. uva.nl

Table 2: Supramolecular Control in Rhodium-Catalyzed Hydroformylation

| Substrate | Catalyst Ligand | Linear:Branched Ratio |

| 4-Pentenoate | DIMPhos | 40:1 |

| 4-Pentenoate | PPh3 | 2:1 |

Data adapted from studies on related systems. uva.nl

This approach demonstrates that the directing group can be quite remote from the reactive alkene, showcasing the long-range effects achievable through supramolecular catalysis. acs.orgnih.gov

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The reactivity and selectivity of this reaction can be significantly influenced by the use of Lewis acids, which can coordinate to the dienophile and lower its LUMO energy. acs.orgmdpi.com While this compound itself is not a dienophile in this context, its oxidized derivative, Diethyl 2-oxo-3-butenylphosphonate, is a potent dienophile.

Studies on related 2-phosphono-2-alkenoates have shown that Lewis acids can dramatically enhance the rate and selectivity of their Diels-Alder reactions with electron-rich dienes. acs.orgnih.gov For example, the reaction of triethyl 2-phosphonoacrylate with various dienes is significantly accelerated and directed towards specific regio- and stereoisomers in the presence of Lewis acids like tin(IV) chloride (SnCl4) and zinc chloride (ZnCl2). acs.orgnih.gov

The choice of Lewis acid has a profound impact on both the regioselectivity and stereoselectivity of the Diels-Alder reaction of α,β-unsaturated phosphonates. acs.orgrsc.org In the reaction of triethyl 2-phosphonoacrylate with isoprene, the thermal reaction gives a mixture of regioisomers. However, in the presence of SnCl4, the reaction proceeds to give a single regioisomer in high yield. acs.org

Similarly, the endo/exo stereoselectivity can be controlled by the Lewis acid. For cyclic dienes like cyclopentadiene, the thermal reaction may produce a mixture of endo and exo products. The use of a suitable Lewis acid can drive the reaction towards a single stereoisomer. acs.orgmdpi.com The increased steric bulk of some Lewis acid catalysts can favor the formation of the exo product. rsc.org

Table 3: Effect of Lewis Acid on the Diels-Alder Reaction of Triethyl 2-phosphonoacrylate with Isoprene

| Lewis Acid | Temperature (°C) | Yield (%) | Regioisomer Ratio (para:meta) |

| None | 160 | 75 | 70:30 |

| ZnCl2 | 25 | 82 | 85:15 |

| SnCl4 | -20 | 95 | >99:1 |

Data adapted from studies on related systems. acs.org

These findings suggest that Lewis acid catalysis is a powerful strategy for controlling the outcome of Diels-Alder reactions involving dienophiles structurally similar to Diethyl 2-oxo-3-butenylphosphonate, enabling the synthesis of complex cyclic phosphonates with high levels of control. acs.orgnih.gov

Lewis Acid-Mediated Diels-Alder Reactions of Diethyl 2-oxo-3-butenylphosphonate

Conjugate Addition and Annulation Reactions

The electron-withdrawing nature of the phosphonate (B1237965) group in α,β-unsaturated phosphonates, such as Diethyl 2-oxo-3-butenylphosphonate, activates the carbon-carbon double bond for nucleophilic conjugate addition, also known as Michael addition. researchgate.netwikipedia.orgwikipedia.orgmasterorganicchemistry.com This reaction is a fundamental carbon-carbon bond-forming process that leads to the formation of 1,5-dicarbonyl compounds or their analogs. masterorganicchemistry.com

A variety of nucleophiles can participate in conjugate addition to α,β-unsaturated phosphonates, including enolates, amines, and thiols. rsc.orgwikipedia.orgmasterorganicchemistry.com The reaction of diethyl phosphonates with α,β-unsaturated carbonyl compounds, for instance, can be catalyzed by bases like DBU or CaO. rsc.org

Annulation reactions, which involve the formation of a new ring, can be initiated by a conjugate addition. researchgate.net The Robinson annulation, for example, is a classic tandem reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring. researchgate.net While specific examples of this compound undergoing such a sequence are not detailed in the available literature, its derivative, Diethyl 2-oxo-3-butenylphosphonate, is a prime candidate for such transformations. The conjugate addition of an enolate to this substrate would generate a new enolate, which could then participate in an intramolecular cyclization to form a cyclic phosphonate derivative.

Cyclohexenone Annulation Reactions of 2-oxo-3-alkenylphosphonates via Michael Reaction and Intramolecular Horner-Emmons Olefination

A significant application of phosphonate-containing structures is in annulation reactions to form cyclic compounds. The reaction of 2-oxo-3-alkenylphosphonates with carbonyl-stabilized carbanions provides a direct, one-pot route to 2-cyclohexen-1-ones. oup.comoup.com This transformation proceeds through a sequential mechanism involving a Michael addition followed by an intramolecular Horner-Emmons olefination. oup.comresearchgate.net

The process is initiated by the conjugate addition of a carbanion, derived from an active methylene (B1212753) compound, to the α,β-unsaturated system of the 2-oxo-3-alkenylphosphonate. This Michael addition forms an enolate intermediate. Subsequently, the newly formed enolate participates in an intramolecular Horner-Emmons reaction, where the phosphonate group is attacked by the enolate oxygen, ultimately leading to the formation of a six-membered ring and elimination of a phosphate (B84403) ester. This annulation strategy is a powerful tool for the synthesis of functionalized cyclohexenones. oup.com

An alternative, two-step approach involves the use of silyl (B83357) enol ethers in a Lewis acid-mediated Michael reaction with the 2-oxo-3-alkenylphosphonate. This initial step yields a 1,5-diketone adduct. oup.com Subsequent treatment of this intermediate with a base, such as sodium hydride, or with a combination of triethylamine (B128534) and zinc(II) bromide, induces cyclization to afford either 2-cyclohexen-1-ones or 2-phosphinyl-2-cyclohexen-1-ones, respectively. oup.com

Table 1: Cyclohexenone Annulation Reaction Summary

| Reactants | Key Steps | Product(s) | Reference |

| 2-oxo-3-alkenylphosphonate + Carbonyl-stabilized carbanion | Michael addition, Intramolecular Horner-Emmons olefination | 2-cyclohexen-1-one (B156087) | oup.com |

| 2-oxo-3-alkenylphosphonate + Silyl enol ether | Lewis acid-mediated Michael addition, Cyclization | 1,5-diketone intermediate, then 2-cyclohexen-1-one or 2-phosphinyl-2-cyclohexen-1-one | oup.com |

Polymerization Studies

Free-Radical Polymerization of Diethyl 2-Methylene-3-Butenylphosphonate

The monomer diethyl 2-methylene-3-butenylphosphonate has been the subject of free-radical polymerization studies. riss.krnii.ac.jp This area of research explores the incorporation of phosphorus-containing groups into polymer backbones, which can impart unique properties such as flame retardancy and metal-ion binding capabilities. The polymerization of this functionalized 1,3-diene monomer is of interest for the development of novel materials. riss.kracs.org

Research into the free-radical polymerization of diethyl 2-methylene-3-butenylphosphonate has been documented, exploring its behavior in polymerization reactions. riss.krnii.ac.jp These studies are part of a broader investigation into the polymerization of 1,3-dienes that bear functional groups. acs.org

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms

Understanding the precise pathways through which Diethyl 3-butenylphosphonate undergoes transformation is crucial for optimizing reaction conditions and designing novel synthetic routes.

Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. wikipedia.org For unsymmetrical alkenes like this compound, this reaction can yield two regioisomeric aldehyde products: the linear isomer and the branched isomer. The mechanism, typically involving a rhodium or cobalt catalyst, proceeds through a series of steps including alkene coordination, migratory insertion, CO insertion, and reductive elimination. wikipedia.org

The regioselectivity of the reaction is highly dependent on the catalyst system, particularly the ligands coordinated to the metal center. researchgate.net Research into the hydroformylation of substrates containing a phosphonate (B1237965) group has demonstrated the potential for high regioselectivity. For instance, in a study using a rhodium catalyst with a specialized bidentate phosphorus ligand (DIMPhos) featuring an anion recognition site, the hydroformylation of the related 3-butenylphosphonate anion showed excellent selectivity for the linear aldehyde. uva.nl This high selectivity is attributed to the substrate's ability to span the distance between the catalyst's metal center and the ligand's receptor site, orienting the molecule for preferential linear product formation. uva.nl In contrast, catalysts without such directing groups or with simple ligands like triphenylphosphine (B44618) typically show much lower selectivity. uva.nl

Table 1: Regioselectivity in the Hydroformylation of Unsaturated Phosphonates and Carboxylates

This table illustrates the influence of the catalyst ligand and substrate structure on the linear-to-branched (l/b) ratio of aldehyde products.

| Substrate | Catalyst/Ligand | Conversion (%) | Regioselectivity (l/b ratio) |

| 4-pentenoate anion | Rh/DIMPhos | 95 | 40 |

| 4-pentenoate anion | Rh/Triphenylphosphine | 100 | 3.1 |

| 3-butenylphosphonate anion | Rh/DIMPhos | >95 | >50 |

Data sourced from research on supramolecular control of catalyst selectivity. uva.nl

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system in an intramolecular fashion. wikipedia.orglibretexts.org These reactions are classified by an order term [i,j], indicating the number of atoms in the fragments involved in the bond migration. wikipedia.org Butenylphosphonate systems are known to participate in such rearrangements.

A notable example is the researchgate.netunl.pt-sigmatropic rearrangement. Diisopropyl allyloxymethylphosphonate can be isomerized using a strong base like lithium diisopropylamide (LDA) to produce racemic 1-hydroxy-3-butenylphosphonate. researchgate.netresearchgate.net This transformation proceeds through a concerted, five-membered cyclic transition state.

Furthermore, unl.ptunl.pt-sigmatropic rearrangements, such as the thiono-Claisen rearrangement, have been observed in fluorinated phosphonate systems derived from butenylphosphonates. researchgate.net These reactions are often highly stereoretentive, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. researchgate.net The rate of these rearrangements can be significantly influenced by substituents on the molecule; for example, distal fluorination has been shown to cause a 400-fold rate enhancement. researchgate.net

Stereochemical Control and Enantioselective Synthesis

Controlling the three-dimensional arrangement of atoms is a central goal in modern organic synthesis. For compounds derived from this compound, particularly hydroxyphosphonates, achieving high enantiomeric purity is key to their potential applications.

Optically active α-hydroxyphosphonates are valuable precursors for other chiral molecules. nih.gov A primary method for obtaining enantiomerically pure hydroxyphosphonates from racemic mixtures is through enzymatic kinetic resolution. researchgate.netnih.gov This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in a racemic mixture.

For example, the enzymatic esterification of racemic diethyl (3-hydroxy-1-butenyl) phosphonate has been successfully carried out. researchgate.net Using a lipase (B570770) from Thermomyces lanuginosus, the (R)-enantiomer is acetylated to form (R)-diethyl (3-acetoxy-1-butenyl) phosphonate, leaving the unreacted (S)-diethyl (3-hydroxy-1-butenyl) phosphonate behind. researchgate.net Both the resulting ester and the remaining alcohol can be isolated with very high enantiomeric excess (ee). researchgate.net

Table 2: Enzymatic Resolution of Diethyl (3-hydroxy-1-butenyl) phosphonate

This table presents the outcomes of the enzymatic resolution process, highlighting the high enantiomeric purity achieved for both the product and the unreacted starting material.

| Starting Material | Enzyme | Product | Unreacted Enantiomer | Enantiomeric Excess (ee) |

| Racemic diethyl (3-hydroxy-1-butenyl) phosphonate | Lipase from Thermomyces lanuginosus | (R)-diethyl (3-acetoxy-1-butenyl) phosphonate | (S)-diethyl (3-hydroxy-1-butenyl) phosphonate | >99% for both |

Data sourced from chemoenzymatic synthesis studies. researchgate.net

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis, providing an alternative to metal- and enzyme-based catalysts. unl.ptnih.gov This approach has been applied to the synthesis of various optically active organophosphorus compounds, including α-hydroxyphosphonates and their derivatives. unl.ptnih.govfrontiersin.org

The strategy often involves the activation of one of the reactants by the organocatalyst. For instance, in the synthesis of α-hydroxyphosphonates, proline and its derivatives have been used to catalyze the cross-aldol reaction between α-ketophosphonates and ketones. nih.gov The catalyst forms an enamine intermediate with the ketone, which then attacks the α-ketophosphonate in an enantioselective manner. nih.gov The stereochemical outcome is dictated by the chirality of the organocatalyst. unl.pt Another approach involves using chiral Brønsted acids or cinchona alkaloids to catalyze the addition of phosphites to electrophiles like aldehydes or imines, yielding products with high enantioselectivity. researchgate.netunl.pt While these examples may not start directly with this compound, they represent key strategies for creating chiral phosphonates that could be synthetically analogous or downstream products.

Table 3: Organocatalytic Synthesis of Chiral α-Hydroxyphosphonates

This table summarizes the effectiveness of different organocatalysts in asymmetric aldol (B89426) and nitroaldol reactions to produce chiral phosphonate derivatives.

| Reaction Type | Electrophile | Catalyst | Yield (%) | Enantiomeric Excess (ee) (%) |

| Cross-Aldol | Diethyl acetylphosphonate | L-Proline | Excellent | 97 (at 0 °C) |

| Nitroaldol (Henry) | Diethyl benzoylphosphonate | Cupreine | 94 | 92 |

| Nitroaldol (Henry) | Diethyl (4-nitrobenzoyl)phosphonate | 9-O-benzylcupreine | 99 | 95 |

Data sourced from reviews and primary literature on organocatalytic asymmetric synthesis. unl.ptnih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is widely used to investigate the electronic structure and reactivity of organophosphorus compounds.

A primary application of DFT is the mapping of potential energy surfaces to model reaction pathways. This involves identifying stable reactants, products, and the high-energy transition states that connect them. By calculating the geometries and energies of these critical points, chemists can understand the feasibility and mechanism of a reaction.

For instance, DFT studies on related phosphonate (B1237965) compounds have successfully elucidated reaction mechanisms. In the reaction of diethyl trichloro-methyl phosphonate with diphenyl methyl phosphinite, DFT calculations using the B3LYP functional with the 6-311G(d,p) basis set were employed to model the reaction pathway. imist.ma This level of theory helps in locating the transition state structures and calculating their activation energies, thereby determining the most favorable reaction route. imist.ma The Intrinsic Reaction Coordinate (IRC) method is often used to confirm that a calculated transition state correctly connects the reactants and products. imist.ma

Similarly, DFT has been used to investigate the hydroformylation of alkenes, a reaction relevant to the butenyl group of Diethyl 3-butenylphosphonate. Calculations on a similar substrate, 4-pentenoate, using the BP86 functional, have detailed the hydride migration step, which is crucial for determining the product regioselectivity. uva.nl These studies model the catalyst-substrate complex and the subsequent transition state, providing a clear energy profile of the reaction. uva.nl The choice of functional and basis set is critical, with methods like B3LYP, BP86, and higher-level theories like coupled-cluster (CCSD) being employed depending on the required accuracy. uva.nlnih.gov

The butenyl moiety in this compound is susceptible to cycloaddition reactions, where the formation of different constitutional isomers (regioselectivity) or stereoisomers is possible. DFT calculations are instrumental in predicting the outcomes of such reactions.

The regioselectivity of 1,3-dipolar cycloadditions, for example, can be rationalized by comparing the activation energies of the competing reaction pathways leading to different regioisomers. nih.govnih.gov A lower activation energy indicates a kinetically favored product. imist.ma Theoretical frameworks like the Molecular Electron Density Theory (MEDT) utilize DFT to analyze the electron density at the transition states, providing a deeper understanding of the factors controlling regioselectivity. nih.gov

In the context of hydroformylation, DFT calculations have shown how a supramolecular catalyst can control regioselectivity. For substrates like the 3-butenylphosphonate anion, calculations revealed that the binding of the substrate within the catalyst's pocket hinders the reaction pathway leading to the undesired branched aldehyde, while lowering the energy of the pathway to the desired linear product. uva.nlscribd.com This precise control results in exceptionally high regioselectivity, a finding rationalized and supported by computational modeling. uva.nlscribd.com Benchmarking studies are continuously performed to assess the accuracy of various DFT functionals in predicting regioselectivity, with range-separated and meta-GGA hybrid functionals often providing the best results. nih.govunimi.it

Molecular Dynamics Simulations for Phosphonate Systems

While DFT is excellent for static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules, which is crucial for understanding processes in solution or at interfaces.

For organophosphorus compounds, MD simulations have been used to study a variety of phenomena:

Interactions with Surfaces: All-atom MD simulations can model the adsorption behavior of organophosphates on surfaces like iron, revealing how these molecules associate in a base oil and the dynamics of their approach to the surface. jst.go.jp Similarly, first-principles MD has been used to investigate the interaction of phosphonates with calcite surfaces, showing how they can alter the hydration shell of ions like Ca2+ and affect dissolution processes. ugr.es

Host-Guest Chemistry: The dynamics of organophosphate encapsulation within coordination cages have been explored using MD. bohrium.comrsc.org These simulations, often analyzed with Markov state models, reveal the pathways for guest binding and release, highlighting the dynamic nature of the interactions within the host's cavity. bohrium.comrsc.org

Biological Interactions: MD, often coupled with molecular docking, is a key tool for studying how organophosphorus pesticides interact with enzymes like acetylcholinesterase. researchgate.net These simulations can reveal conformational changes in the protein upon binding and help identify key amino acid residues involved in the interaction. researchgate.net

These examples, while not all specific to this compound, demonstrate the power of MD in simulating the complex environments where phosphonates are active.

Quantum Chemical Calculations for Energetic and Spectroscopic Insights

Quantum chemical calculations, including both DFT and other ab initio methods, are vital for determining the energetic properties and predicting the spectroscopic signatures of molecules.

Energetic Insights: Calculations can predict the relative stability of different molecular conformations and tautomers. For instance, quantum chemical studies on the phosphite-phosphonate tautomerism have shown that the equilibrium generally lies far toward the phosphonate form unless strong electron-withdrawing groups are present. dtic.milgoogle.com These studies often compare the energies calculated by various methods, such as Hartree-Fock and DFT, to determine the most stable structures. dtic.milgoogle.com Furthermore, thermodynamic properties like enthalpy, entropy, and Gibbs free energy can be calculated to understand the stability and reactivity of phosphonate derivatives. ijariie.com

Spectroscopic Insights: Quantum chemistry provides a powerful means to predict and interpret spectroscopic data.

Vibrational Spectroscopy: The vibrational frequencies corresponding to IR and Raman spectra can be calculated and compared with experimental data. dtic.mildtic.mil This allows for the assignment of specific spectral bands to the vibrations of functional groups within the molecule. dtic.milgoogle.com

NMR Spectroscopy: While not directly calculating the spectra, quantum methods can compute NMR shielding constants, which are related to the chemical shifts observed experimentally.

Electronic Spectroscopy: Calculations can predict the electronic transitions responsible for UV-Visible absorption. ijariie.com For more complex systems, chiroptical spectroscopy (like ECD and VCD) can be combined with DFT calculations to confidently determine the absolute configuration of chiral phosphonates. ijariie.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of Diethyl 3-butenylphosphonate in solution. By analyzing the magnetic properties of ¹H, ¹³C, and ³¹P nuclei, a complete picture of the molecule's connectivity and chemical environment can be assembled.

Proton (¹H) NMR for Structural and Stereochemical Assignment

Proton NMR provides detailed information about the hydrogen atoms in the molecule, confirming the presence of the butenyl and diethyl phosphonate (B1237965) moieties. A typical ¹H NMR spectrum of this compound exhibits distinct signals for each type of proton, with chemical shifts (δ) reported in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS).

The terminal vinyl protons (=CH₂) typically appear in the range of 5.0-5.2 ppm, while the internal vinyl proton (-CH=) resonates further downfield, around 5.7-5.9 ppm, as a complex multiplet due to coupling with adjacent protons. The allylic protons (-CH₂-CH=) are found around 2.2-2.4 ppm. The methylene (B1212753) protons adjacent to the phosphorus atom (P-CH₂) show a signal around 1.7-1.9 ppm.

The ethoxy groups of the phosphonate ester give rise to two signals: a quartet around 4.0-4.2 ppm for the methylene protons (-O-CH₂-) resulting from coupling to the neighboring methyl protons, and a triplet around 1.3 ppm for the terminal methyl protons (-CH₃). The integration of these signals confirms the ratio of protons in the molecule, consistent with its C₈H₁₇O₃P formula.

Table 1: Typical ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| CH₃ | ~1.3 | Triplet | ~7.1 |

| P-CH₂ | ~1.8 | Multiplet | |

| CH₂-CH= | ~2.3 | Multiplet | |

| =CH₂ | ~5.1 | Multiplet | |

| -CH= | ~5.8 | Multiplet |

Note: Data is compiled from typical values for alkyl phosphonates and alkenyl chains. Actual values may vary depending on solvent and spectrometer frequency.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR is used to map the carbon framework of the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single peak. The spectrum for this compound will show six distinct signals, corresponding to the eight carbon atoms due to the equivalence of the two ethyl groups.

The carbons of the terminal double bond (C4 and C3) appear in the vinylic region, with the terminal =CH₂ carbon (C4) at approximately 115 ppm and the internal -CH= carbon (C3) at around 137 ppm. The allylic carbon (C2) resonates around 27 ppm, while the carbon directly bonded to the phosphorus atom (C1) is found further upfield and shows splitting due to one-bond coupling with the phosphorus nucleus (¹JPC). The ethoxy group carbons appear at approximately 61 ppm (-OCH₂) and 16 ppm (-CH₃), both showing coupling to the phosphorus atom (²JPC and ³JPC, respectively).

Table 2: Typical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) | P-C Coupling |

|---|---|---|

| -CH₃ | ~16.4 | Present (³JPC) |

| P-CH₂ (C1) | ~24.5 | Present (¹JPC) |

| -CH₂-CH= (C2) | ~27.2 | Present (²JPC) |

| O-CH₂ | ~61.5 | Present (²JPC) |

| =CH₂ (C4) | ~115.3 | Minor (⁴JPC) |

Note: Data is compiled from typical values and known phosphorus-carbon coupling trends. Actual values can vary.

Phosphorus-31 (³¹P) NMR for Phosphorus Environment Characterization

Phosphorus-31 NMR is a highly specific technique that provides direct information about the chemical environment of the phosphorus atom. For this compound, the ³¹P NMR spectrum, when proton-decoupled, shows a single sharp peak. This confirms the presence of a single phosphorus environment in the molecule. The chemical shift for alkylphosphonates of this type typically falls in the range of +30 to +34 ppm (relative to 85% H₃PO₄). The precise chemical shift is characteristic of a tetracoordinate phosphorus atom in a phosphonate ester linkage, distinguishing it from other phosphorus-containing functional groups like phosphines or phosphates.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical tool for determining the molecular weight and elemental composition of this compound and for tracking its presence in reaction mixtures.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). This accuracy allows for the determination of the elemental formula, providing unambiguous confirmation of the compound's identity. For this compound (C₈H₁₇O₃P), the theoretical exact mass of the neutral molecule is 192.0966. In ESI-MS, it is often observed as the protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺.

The calculated exact mass for the protonated molecule [C₈H₁₈O₃P]⁺ is 193.0993. An experimental HRMS measurement matching this value to within a few parts per million (e.g., < 5 ppm) provides strong evidence for the elemental composition C₈H₁₇O₃P, distinguishing it from other compounds with the same nominal mass.

Table 3: HRMS Data for this compound Adducts

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₈H₁₈O₃P⁺ | 193.0993 |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Monitoring

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is exceptionally useful for monitoring the progress of chemical reactions in real-time. nih.gov Because it allows for the direct analysis of samples from the reaction vessel with minimal workup, it can provide rapid insights into the consumption of reactants and the formation of products and intermediates.

For example, in a synthesis involving this compound, such as its derivatization to form phosphonamidates, ESI-MS can be used to track the reaction progress. cardiff.ac.ukbldpharm.com Aliquots can be taken from the reaction mixture over time, diluted, and injected into the mass spectrometer. By monitoring the ion intensity corresponding to the m/z of the starting material (e.g., m/z 193.1 for [M+H]⁺) and the expected product, one can determine the reaction's status and endpoint. This technique is highly sensitive and can detect even trace amounts of intermediates or byproducts, aiding in reaction optimization and mechanistic studies. mdpi.com

Applications in Medicinal and Biological Chemistry

Development of Phosphonate-Based Therapeutics

The phosphonate (B1237965) group is a key structural motif in many therapeutic agents due to its ability to mimic the transition state of enzymatic reactions involving phosphates or carboxylates, its resistance to enzymatic cleavage, and its bone-targeting properties. Diethyl 3-butenylphosphonate is a crucial starting material for incorporating this functional group into complex molecules.

Synthesis of Antiviral C-5-Substituted Pyrimidine (B1678525) Acyclic Nucleoside Phosphonates

Acyclic nucleoside phosphonates (ANPs) are a cornerstone in the treatment of DNA virus and retrovirus infections. nih.govresearchgate.net this compound serves as a reactant in the synthesis of novel C-5-substituted pyrimidine ANPs. sigmaaldrich.comsigmaaldrich.com Specifically, new pyrimidine ANPs with unsaturated acyclic side chains, such as the but-2-enyl chain derived from the butenylphosphonate precursor, have been developed. nih.gov

Research has shown that the (E)-isomers of these but-2-enyl derivatives are effective substrates for human thymidylate kinase, a crucial step for their antiviral activity, whereas the (Z)-isomers are inactive. nih.gov The bis-pivaloyloxymethyl (POM) prodrugs of these compounds demonstrated significant in vitro activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV). nih.gov Further development led to phosphonoamidate and diamidate prodrugs of C-5-pyrimidine acyclic nucleosides functionalized with a but-2-enyl chain. nih.gov One particularly active phosphonoamidate compound showed sub-micromolar activity against VZV and micromolar activity against human cytomegalovirus (HCMV) and HSV. nih.gov A phosphonodiamidate derivative was found to be highly effective against both wild-type and thymidine (B127349) kinase-deficient strains of VZV. nih.gov

| Compound Type | Virus | Activity (EC₅₀) | Cytotoxicity (CC₅₀) |

| Phosphonoamidate (Compound 15) | Varicella-Zoster Virus (VZV) | 0.09-0.5 µM | Not specified |

| Phosphonoamidate (Compound 15) | Human Cytomegalovirus (HCMV) & Herpes Simplex Virus (HSV) | µM range | Not specified |

| Phosphonodiamidate (Compound 21) | Wild-type VZV | 0.47 µM | > 100 µM |

| Phosphonodiamidate (Compound 21) | Thymidine Kinase-Deficient VZV | 0.2 µM | > 100 µM |

| Phosphonodiamidate (Compound 21) | Human Cytomegalovirus (HCMV) | 3.5-7.2 µM | > 100 µM |

This table presents the antiviral activity of selected compounds derived from butenylphosphonate precursors, as reported in the literature. nih.gov

Design of Antimalarial Agents via Halogenation of Butenylphosphonate Derivatives

With the rise of drug-resistant malaria parasites, there is an urgent need for new antimalarial agents. ijtmgh.comup.pt Halogenation has been explored as a chemical strategy to enhance the antiplasmodial activity of various compounds. ijtmgh.com this compound is listed as a reactant for the synthesis of antimalarials through halogenation of its derivatives. sigmaaldrich.comsigmaaldrich.com This approach involves chemically modifying the butenylphosphonate structure to introduce halogen atoms, which can significantly alter the molecule's electronic properties and biological activity, potentially leading to more potent drugs against Plasmodium falciparum. ijtmgh.comnih.gov

Inhibitors of Key Enzymes (e.g., Farnesyl Pyrophosphate Synthase, 2-oxo Acid Dehydrogenases)

Phosphonates and bisphosphonates are well-established inhibitors of enzymes that process phosphate (B84403) and pyrophosphate substrates. frontiersin.org

Farnesyl Pyrophosphate Synthase (FPPS): FPPS is a critical enzyme in the mevalonate (B85504) pathway, responsible for producing precursors for protein prenylation. frontiersin.orgnih.gov Nitrogen-containing bisphosphonates (N-BPs) are potent inhibitors of FPPS and are used clinically to treat bone resorption diseases. frontiersin.orgmcgill.ca While this compound is not a direct inhibitor, its structural motifs are relevant to the synthesis of more complex phosphonate and bisphosphonate inhibitors that target FPPS for applications in osteoporosis and oncology. frontiersin.orgmcgill.ca

2-oxo Acid Dehydrogenases: These multienzyme complexes are central to metabolism. mdpi.com Phosphonate analogs of 2-oxo acids have been developed as selective inhibitors. For instance, succinyl phosphonate (SP) targets the 2-oxoglutarate dehydrogenase complex (OGDH), while adipoyl phosphonate (AP) selectively inhibits the 2-oxoadipate dehydrogenase complex (OADH). nih.govnih.gov The synthesis of such targeted inhibitors can involve precursors like this compound to construct the necessary carbon-phosphorus backbone. Studies have shown that ethyl esters of these phosphonate inhibitors, which would be structurally related to this compound, are more efficient than their methyl ester counterparts due to higher lipophilicity, which aids intracellular accumulation. nih.govnih.gov

Bone-Targeting Agents and Bisphosphonate Development

Bisphosphonates (BPs) are the primary agents for treating diseases characterized by excessive bone resorption, such as osteoporosis and malignant bone metastases. mdpi.comnih.gov Their strong affinity for bone mineral (hydroxyapatite) allows for targeted drug delivery. mcgill.canih.gov The development of novel bisphosphonates and bone-targeting conjugates often involves the synthesis of phosphonate precursors. mdpi.comurncst.com The butenyl group in this compound provides a reactive handle for further chemical elaboration, enabling its use in the construction of more complex bisphosphonate structures designed for improved efficacy or to be conjugated with other therapeutic agents, creating bone-targeted drug delivery systems. urncst.com

Immunomodulatory Applications

Synthesis of Phosphoantigens (ProPAgens) as Activators of Vγ9/Vδ2 T-Cell Immune Responses

Vγ9/Vδ2 T-cells are a component of the innate immune system that can recognize and kill cancer cells. They are activated by small-molecule pyrophosphates known as phosphoantigens (PAgs). nih.govacs.orgresearchgate.net However, the therapeutic use of PAgs is limited by their instability and high polarity. To overcome this, prodrugs of phosphoantigens, termed ProPAgens, have been developed. nih.govacs.org

This compound is a key commercially available starting material in a novel and efficient synthesis of these ProPAgens. nih.govacs.org The synthesis begins with the de-ethylation of this compound, followed by chlorination. The resulting intermediate is then reacted with phenol (B47542) and an appropriate amino acid ester to form phosphonamidates. nih.govacs.org A subsequent Grubbs olefin metathesis reaction with 2-methyl-2-propenol introduces the structural features necessary for biological activity. nih.gov

These aryloxy diester phosphonamidate prodrugs have shown excellent stability in human serum and exhibit potent activation of Vγ9/Vδ2 T-cells, with EC₅₀ values ranging from femtomolar to nanomolar concentrations. acs.org This potent activation translates to the effective, T-cell-mediated killing of bladder cancer cells in vitro. acs.org

| ProPAgen | Vγ9/Vδ2 T-Cell Activation (EC₅₀) |

| 4a | 73 nM |

| 4b | 4.3 nM |

| 4c | 5 fM |

| 4d | 10 fM |

| HMBPP (Natural PAg) | 0.145 nM |

| Zoledronate | ~3,060 nM |

This table shows the half-maximal effective concentration (EC₅₀) for the activation of Vγ9/Vδ2 T-cells by various ProPAgens derived from this compound, compared to the natural phosphoantigen HMBPP and the bisphosphonate drug Zoledronate. acs.org

Future Directions and Emerging Research Areas

Exploration of Novel Catalytic Systems for Butenylphosphonate Functionalization

The reactivity of the butenyl group in diethyl 3-butenylphosphonate presents a prime target for functionalization through modern catalytic methods. Future research is increasingly focused on the development of novel catalytic systems that can selectively modify this moiety, leading to a diverse array of valuable derivatives.

One promising avenue is the use of transition metal catalysis. For instance, palladium-catalyzed coupling reactions of α-diazo phosphonates with allyl halides have been shown to be an efficient method for the synthesis of trisubstituted alkenylphosphonates. nih.gov This methodology could be adapted to functionalize the double bond of this compound. Furthermore, ruthenium-catalyzed isomerization of ω-alkenylboronates provides a stereoselective route to vinylboronates, which can then undergo further in situ functionalization. nih.gov Similar strategies could be envisioned for this compound, enabling the introduction of a wide range of functional groups at specific positions.

The development of dual catalyst systems, such as the combination of nickel and photoredox catalysis for the functionalization of C–H bonds, opens up new possibilities for the direct modification of the butenyl chain. princeton.edu Such approaches could lead to more efficient and sustainable synthetic routes to novel phosphonate (B1237965) derivatives.

| Catalytic System | Potential Functionalization of this compound | Reference |

| Palladium-Catalyzed Coupling | Introduction of various substituents at the double bond | nih.gov |

| Ruthenium-Catalyzed Isomerization | Stereoselective synthesis of vinylphosphonate (B8674324) derivatives | nih.gov |

| Nickel-Photoredox Dual Catalysis | Direct C-H functionalization of the butenyl chain | princeton.edu |

Development of New Synthetic Methodologies for Phosphonate Analogs

The synthesis of analogs of this compound with modified structural features is a key area of research for exploring structure-activity relationships and developing new compounds with tailored properties. A significant focus is on the introduction of chirality and additional functional groups.

Enzymatic resolutions are emerging as a powerful tool for the synthesis of chiral phosphonates. For example, the enzymatic esterification of diethyl (3-hydroxy-1-butenyl) phosphonate has been successfully employed to prepare enantiomerically pure (S)- and (R)-isomers. researchgate.net This approach could be extended to create a library of chiral analogs of this compound, which would be invaluable for investigating their biological activities.

Furthermore, the development of asymmetric hydrophosphonylation reactions, using catalysts such as tridentate Schiff base Al(III) complexes, provides a practical route to optically active α-hydroxyalkylphosphonates. nih.gov Applying such methodologies to aldehydes derived from this compound could yield a new class of chiral phosphonate analogs with potential applications in medicinal chemistry and materials science.

Advanced Applications in Polymer Science and Materials Engineering

The presence of both a polymerizable double bond and a polar phosphonate group makes this compound an attractive monomer for the synthesis of specialty polymers and advanced materials.

One of the key application areas is in the development of flame-retardant polymers. Diethyl phosphonate is a known precursor for flame retardants, and incorporating the butenylphosphonate moiety into polymer backbones could enhance their fire resistance. nbinno.com The phosphonate group can act as a char-forming agent, which helps to insulate the underlying material from the heat source.

In the realm of specialty polymers, this compound can be utilized to create materials with unique properties for applications in coatings and adhesives. chemimpex.com The phosphonate group can improve adhesion to metal surfaces and enhance the thermal stability of the polymer. Additionally, the terminal double bond allows for copolymerization with other monomers to fine-tune the properties of the resulting material. The use of phosphonate-based inhibitors in preventing mineral scale deposition also suggests potential applications in developing scale-resistant coatings and materials. nih.govresearchgate.netdtu.dk

Integration of Machine Learning and AI in Phosphonate Chemistry Research

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize research in phosphonate chemistry, from predicting molecular properties to designing novel compounds with desired activities.

Furthermore, ML algorithms can be employed to predict abnormalities in serum phosphate (B84403) levels, which could have implications for understanding the biological effects of phosphonate-containing compounds. nih.gov The integration of AI in the design of phosphonate-based inhibitors is another promising area, where computational models can help in identifying molecules with optimal binding affinities and inhibitory activities. acs.org

| AI/ML Application | Relevance to this compound Research | Reference |

| Prediction of Biological Activity | Screening of virtual libraries of derivatives for therapeutic and agrochemical potential | arxiv.orgresearchgate.netacs.org |

| Drug Design | Design of novel phosphonate-based inhibitors with optimized properties | acs.org |

| Predictive Toxicology | Assessment of the potential toxicity of new phosphonate derivatives | researchgate.net |

Targeted Drug Delivery Systems and Prodrug Strategies Utilizing Phosphonate Scaffolds

The phosphonate group's ability to mimic phosphate esters and its high negative charge at physiological pH make it an excellent scaffold for the development of targeted drug delivery systems and prodrugs. nih.gov

Phosphonate-based prodrugs are designed to mask the negative charges of the phosphonate moiety, thereby improving cell permeability and oral bioavailability. researchgate.net Upon entering the target cells, these prodrugs are cleaved by enzymes to release the active phosphonate drug. This strategy has been successfully used for antiviral and anticancer agents. nih.govdntb.gov.ua The butenyl group in this compound could be functionalized to attach a therapeutic agent, and the phosphonate moiety could be modified into a prodrug form to enhance its delivery.

Moreover, the strong affinity of bisphosphonates for hydroxyapatite, the main mineral component of bone, makes them ideal for bone-targeted drug delivery. researchgate.netnih.govcore.ac.uk Phosphonate-functionalized scaffolds can be used to deliver drugs specifically to bone tissue for the treatment of bone diseases such as osteoporosis and bone cancer. nih.govtandfonline.comdovepress.com Derivatives of this compound could be designed to incorporate a bisphosphonate moiety for bone targeting applications.

Investigation of Undiscovered Biological Activities of this compound and its Derivatives

While some biological activities of phosphonates are well-established, there remains a vast potential for discovering new therapeutic and agrochemical applications for this compound and its derivatives.

Sigma-Aldrich lists this compound as a reactant for the synthesis of antiviral C-5-substituted pyrimidine (B1678525) acyclic nucleoside phosphonates and antimalarials via halogenation. sigmaaldrich.comchemicalbook.com This indicates a clear pathway to novel therapeutic agents. The antiviral activity of various phosphonate derivatives against a range of viruses, including influenza and norovirus, has been reported, suggesting that derivatives of this compound could also exhibit antiviral properties. nih.govmdpi.commdpi.comnih.govresearchgate.net

In the field of agriculture, phosphonates have shown promise as herbicides and fungicides. nih.govinformahealthcare.com The evaluation of this compound and its analogs for their herbicidal and antifungal activities could lead to the development of new crop protection agents. nih.govresearchgate.net The structural diversity that can be generated from this starting material provides a rich platform for screening and identifying compounds with novel biological activities.

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis protocols for Diethyl 3-butenylphosphonate, and how can purity be ensured?

- Methodological Answer : this compound is synthesized via nucleophilic substitution or radical-mediated reactions. A common approach involves reacting 3-butenyl bromide with diethyl phosphite under anhydrous conditions, using catalysts like triethylamine to deprotonate the phosphite . Purification typically employs vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent). Yield optimization requires strict temperature control (e.g., 0–25°C) and inert atmospheres to prevent oxidation. Purity is confirmed via ³¹P NMR (δ ~20–30 ppm for phosphonate esters) and GC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ³¹P NMR : Primary tool for confirming phosphonate structure (single peak expected).

- ¹H/¹³C NMR : Identifies butenyl protons (δ 4.8–5.8 ppm for vinyl groups) and ethyl ester signals (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .

- IR Spectroscopy : Peaks at ~1250 cm⁻¹ (P=O) and ~1020 cm⁻¹ (P-O-C) validate functional groups.

- Mass Spectrometry (EI-MS) : Molecular ion [M+H]⁺ confirms molecular weight (e.g., 194.16 g/mol) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in airtight containers under nitrogen, away from oxidizers and moisture. Store at 2–8°C for long-term stability .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in radical-initiated syntheses?

- Methodological Answer :

- Catalyst Selection : Use AIBN (azobisisobutyronitrile) as a radical initiator at 0.5–1.0 mol% in isopropanol, maintaining 80–90°C for 3–5 hours .

- Solvent Effects : Polar aprotic solvents (e.g., THF) improve solubility of intermediates.

- Stoichiometry : A 1:1.2 molar ratio of 3-butenyl halide to diethyl phosphite minimizes side reactions.

- Post-Reaction Workup : Quench unreacted reagents with aqueous NaHCO₃, followed by extraction with dichloromethane .

Q. What mechanistic insights explain the reactivity of this compound in Horner-Wadsworth-Emmons (HWE) olefination?

- Methodological Answer :

- The phosphonate group acts as an electron-withdrawing group, stabilizing the intermediate enolate.

- Reaction with aldehydes proceeds via a two-step mechanism: (1) deprotonation by a strong base (e.g., NaH), forming a stabilized anion; (2) nucleophilic attack on the carbonyl carbon, followed by β-elimination to form the α,β-unsaturated ester .

- Solvent polarity (e.g., DMF vs. THF) and base strength significantly influence reaction rate and stereoselectivity.

Q. How do pH and temperature affect the hydrolytic stability of this compound?

- Methodological Answer :

- Acidic Conditions (pH < 3) : Rapid hydrolysis of the phosphonate ester to phosphonic acid occurs via protonation of the ester oxygen.

- Alkaline Conditions (pH > 10) : Base-catalyzed hydrolysis dominates, requiring 24–48 hours at 60°C for complete conversion.

- Neutral Conditions : Hydrolysis is minimal; stability exceeds 30 days at 25°C.

- Mitigation : Use buffered solutions (pH 6–8) and avoid prolonged heating above 40°C .

Q. How can researchers resolve contradictions in reported catalytic activity of this compound in asymmetric synthesis?

- Methodological Answer :

- Reproducibility Checks : Validate reaction setups (e.g., moisture-free conditions, catalyst purity) using control experiments.

- Kinetic Studies : Monitor reaction progress via in-situ ³¹P NMR to identify intermediates.

- Computational Modeling : DFT calculations can predict enantioselectivity trends based on transition-state geometries .

- Collaborative Validation : Cross-reference data with independent labs to confirm findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.